REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[N+:20]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([O-])=O.[OH-].[K+]>C(O)CC(C)C.[Cu].O>[C:8]1([N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:1]2[CH:2]=[CH:3][C:4]([C:26]3[CH:27]=[CH:28][C:23]([NH:20][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)=[CH:24][CH:25]=3)=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3,5.6|
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
copper
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
C(CC(C)C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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reaction at a temperature of 200° to 212° C. for 15 hours
|
Duration
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15 h
|
Type
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EXTRACTION
|
Details
|
The reaction product was then extracted with 100 ml of toluene
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Type
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CUSTOM
|
Details
|
The insoluble contents were then removed by filtration
|
Type
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CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
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CUSTOM
|
Details
|
to obtain an oily matter
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Type
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CUSTOM
|
Details
|
The oily matter thus obtained
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Type
|
CUSTOM
|
Details
|
at a temperature of 130° C
|
Type
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DISTILLATION
|
Details
|
The reaction solution was then subjected to steam distillation
|
Type
|
DISTILLATION
|
Details
|
to distill off isoamyl alcohol
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 250 ml of toluene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The concentrate was then purified by column chromatography (carrier: silica gel; elute: 1/2 mixture of toluene and n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(NC2=CC=CC=C2)C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |